molecular formula C18H17N5O4S3 B10866298 (2E)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B10866298
M. Wt: 463.6 g/mol
InChI Key: NJLQFKDKZABVBD-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H17N5O4S3 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2E)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide represents a significant advancement in the field of medicinal chemistry, particularly due to its unique structural features that incorporate a 1,3,4-thiadiazole moiety. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N5O3S3C_{20}H_{18}N_5O_3S_3, with a molecular weight of 491.6 g/mol. The structure includes a furan ring and a thiadiazole group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,3,4-thiadiazole exhibit potent antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect
Candida albicansInhibitory effect
Shigella flexneriInhibitory effect

The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. Notably, derivatives containing the thiadiazole scaffold have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HepG2. For example:

Compound Cell Line IC50 (µg/mL)
Compound 4eMCF-710.10
Compound 4iHepG22.32

These results suggest that structural modifications can lead to enhanced antiproliferative activity .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been substantiated through various pharmacological evaluations. For instance, compounds have shown effectiveness in reducing edema in carrageenan-induced models:

Activity Type Methodology Standard Drug
Anti-inflammatoryCarrageenan-induced edemaDiclofenac sodium

This suggests that the compound may modulate inflammatory pathways effectively .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Studies indicate that thiadiazole derivatives can intercalate with DNA, affecting replication and transcription processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial metabolism and cancer cell proliferation.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation synthesized various thiadiazole derivatives and assessed their anticancer activities against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects, suggesting that the compound could serve as a lead structure for further drug development .

Case Studies

  • In Vitro Studies : The compound was evaluated in vitro against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. The assays included cell viability tests, apoptosis induction, and cell cycle analysis. Results demonstrated that specific derivatives exhibited IC50 values comparable to established anticancer drugs, indicating promising therapeutic potential .
  • Toxicity Evaluation : The toxicity of the compound was assessed using Daphnia magna as a model organism. Findings revealed low toxicity levels, further supporting its candidacy for drug development without significant adverse effects on normal cellular functions .

Other Pharmacological Activities

In addition to its anticancer properties, the compound's structural components suggest potential activities in other areas:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Preliminary studies indicate that the compound may exhibit antibacterial and antifungal effects, which warrant further investigation .
  • Enzyme Inhibition : The presence of specific functional groups in the compound suggests its potential as an inhibitor of various enzymes. For instance, derivatives based on thiadiazole structures have shown efficacy against urease and other enzymes critical in disease processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives indicates that modifications at specific positions can enhance biological activity. For example, substituents on the phenyl ring or variations in the thiadiazole moiety can significantly affect potency against cancer cell lines and other biological targets. This insight is crucial for designing more effective analogs with improved therapeutic profiles .

Properties

Molecular Formula

C18H17N5O4S3

Molecular Weight

463.6 g/mol

IUPAC Name

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C18H17N5O4S3/c1-2-16-21-22-18(29-16)23-30(25,26)14-8-5-12(6-9-14)19-17(28)20-15(24)10-7-13-4-3-11-27-13/h3-11H,2H2,1H3,(H,22,23)(H2,19,20,24,28)/b10-7+

InChI Key

NJLQFKDKZABVBD-JXMROGBWSA-N

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.